Product packaging for Lacosamide-d6(Cat. No.:)

Lacosamide-d6

Cat. No.: B1160302
M. Wt: 256.33
Attention: For research use only. Not for human or veterinary use.
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Description

Lacosamide-d6, also known as this compound, is a useful research compound. Its molecular formula is C₁₃H₁₂D₆N₂O₃ and its molecular weight is 256.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₃H₁₂D₆N₂O₃

Molecular Weight

256.33

Synonyms

2R)-2-(Acetylamino-d6)-3-methoxy-N-(phenylmethyl)propanamide;  (2R)-2-(Acetamido-d6)-N-benzyl-3-methoxypropanamide;  ADD 243037-d6;  Erlosamide-d6;  Harkoseride-d6;  Lacosamide-d6;  SPM 927-d6;  Vimpat-d6; 

Origin of Product

United States

Receptor Binding

In vitro studies have been conducted to determine the binding profile of Lacosamide (B1674222). Radioligand displacement assays using over 100 potential binding sites, including ligand-gated and voltage-gated ion channels, as well as various neurotransmitter receptors, did not identify any high-affinity binding targets for the compound. nih.gov Specifically, Lacosamide does not show significant affinity for AMPA, kainate, NMDA, GABA(A), GABA(B), dopaminergic, serotonergic, adrenergic, muscarinic, or cannabinoid receptors. wikipedia.org This broad screening indicates a selective mechanism of action that is not dependent on direct interaction with these common central nervous system receptors. nih.govwikipedia.org

One identified binding partner is the collapsin-response mediator protein 2 (CRMP-2), a phosphoprotein involved in neuronal differentiation and the control of axonal outgrowth. wikipedia.orgnih.govnih.gov While Lacosamide binds to CRMP-2, the precise implications of this interaction for its primary anticonvulsant effect are still being fully elucidated. wikipedia.orgnih.gov

Enzyme and Transporter Inhibition

The potential for Lacosamide (B1674222) to act as an inhibitor or inducer of metabolic enzymes has been thoroughly investigated in vitro. These studies are critical for understanding the potential for drug-drug interactions. The findings for Lacosamide are considered directly applicable to Lacosamide-d6.

In vitro studies have shown that Lacosamide has a low potential for clinically significant interactions with cytochrome P450 (CYP) enzymes. europa.eueuropa.eu At therapeutic concentrations, it does not cause notable inhibition of a wide range of CYP isoforms, including CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2D6, and CYP2E1. europa.eueuropa.eueuropa.eu Furthermore, in vitro studies indicate that Lacosamide does not induce the activity of CYP1A2, CYP2B6, or CYP2C9. europa.eueuropa.euhres.ca While some potential for inhibition of CYP2C19 has been suggested by in vitro data, in vivo studies have not shown this to be clinically relevant. hres.ca Additionally, Lacosamide is not a substrate or inhibitor of P-glycoprotein, a key transporter protein. europa.eueuropa.eueuropa.eu

Table 1: In Vitro Effects of Lacosamide on Cytochrome P450 (CYP) Enzymes

Enzyme Effect (at therapeutic concentrations)
CYP1A1 Not inhibited europa.eueuropa.eueuropa.eu
CYP1A2 Not inhibited or induced europa.eueuropa.eueuropa.eu
CYP2A6 Not inhibited europa.eueuropa.eueuropa.eu
CYP2B6 Not inhibited or induced europa.eueuropa.eueuropa.eu
CYP2C8 Not inhibited europa.eueuropa.eueuropa.eu
CYP2C9 Not inhibited or induced europa.eueuropa.eueuropa.eu
CYP2D6 Not inhibited europa.eueuropa.eueuropa.eu
CYP2E1 Not inhibited europa.eueuropa.eueuropa.eu

| CYP3A4 | No clinically relevant inhibition or induction aesnet.orgeuropa.eu |

Analytical Method Development Utilizing Lacosamide D6 As an Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the predominant bioanalytical technique for the quantification of Lacosamide (B1674222), with Lacosamide-d6 serving as the internal standard. epi.chresearchgate.net These methods are noted for their high sensitivity, specificity, and rapid analysis times. researchgate.netresearchgate.net A typical validated method involves protein precipitation to extract the analyte and internal standard from a small volume of plasma (e.g., 50 µL), followed by chromatographic separation and mass spectrometric detection. researchgate.netresearchgate.net

Table 2: Example of LC-MS/MS Method Parameters for Lacosamide Quantification
ParameterDescriptionSource
Chromatographic ColumnZODIAC C18 (4.6 × 100 mm, 5 µm) vulcanchem.comresearchgate.netresearchgate.net
Mobile PhaseIsocratic; Acetonitrile and 0.1% Formic Acid (80:20, v/v) vulcanchem.comresearchgate.netresearchgate.net
Flow Rate0.9 mL/min vulcanchem.comresearchgate.netresearchgate.net
Mass SpectrometerAPI-4500 MS/MS or similar vulcanchem.com
Ionization ModePositive Ion Electrospray (ESI+) researchgate.net
Monitored Transitions (MRM)Lacosamide: m/z 251.1 → 108.1; this compound: m/z 257.1 → 114.1 vulcanchem.com

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common than LC-MS/MS, GC-MS methods have also been developed and validated for the determination of Lacosamide in human plasma. nih.gov These methods often require a derivatization step to make the analyte more volatile and suitable for gas chromatography. For example, Lacosamide can be derivatized using N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide. nih.gov In such methods, a different deuterated internal standard, such as levetiracetam-d6, has been used, though this compound remains suitable for any mass spectrometry-based method. clearsynth.comnih.gov

Method Validation and Performance Metrics

Validated analytical methods using this compound demonstrate excellent performance, meeting regulatory guidelines for bioanalytical method validation. fda.govresearchgate.net The structural homology between this compound and Lacosamide contributes to high recovery and minimal matrix effects. vulcanchem.com These methods are characterized by their wide linear range, high precision, and accuracy.

Table 3: Performance Metrics of a Validated LC-MS/MS Assay Using this compound
ParameterValueSource
Linear Range0.075–25.461 µg/mL vulcanchem.comresearchgate.net
Correlation Coefficient (r²)≥0.998 vulcanchem.comresearchgate.net
Intra-day Precision (%CV)≤4.2% vulcanchem.com
Inter-day Accuracy98.2–102.4% vulcanchem.com
Absolute Recovery>95% vulcanchem.com
Matrix Effect<5% vulcanchem.com

Excluding Direct Clinical Human Trial Data and Safety/adverse Effects

Modulation of Voltage-Gated Sodium Channels (VGSCs) by Lacosamide (B1674222)

Lacosamide exhibits a distinct mechanism of action by modulating voltage-gated sodium channels (VGSCs), which differs from many other antiepileptic drugs. medscape.com This modulation is characterized by a selective enhancement of slow inactivation of these channels. nih.govnsj.org.sadrugbank.com

Selective Enhancement of Slow Inactivation of VGSCs in Non-human Models

Preclinical studies utilizing various non-human models have elucidated the unique interaction of Lacosamide with VGSCs. In patch-clamp electrophysiology studies on isolated neuronal cells, such as neuroblastoma cells, Lacosamide was found to inhibit sodium currents. aesnet.org Unlike traditional sodium channel-blocking agents like carbamazepine (B1668303) and phenytoin, this inhibition by Lacosamide was not significantly affected by hyperpolarizing prepulses that remove fast inactivation. aesnet.orgnih.gov This suggests that Lacosamide does not primarily target the fast-inactivated state of VGSCs. aesnet.orgnih.gov

Instead, Lacosamide selectively enhances slow inactivation, a process that regulates channel availability over longer periods. aesnet.orgresearchgate.net It achieves this by shifting the voltage-dependence of slow inactivation to more hyperpolarized potentials, which increases the number of channels in the slow-inactivated state. aesnet.orgnih.gov This effect has been observed in various experimental systems, including cultured rat cortical neurons and heterologously expressed human Nav1.7 channels. nih.govoup.com This selective action on slow inactivation distinguishes Lacosamide from other antiepileptic drugs that predominantly affect fast inactivation. nih.govnih.gov

Table 1: Comparative Effects of Lacosamide and Other AEDs on VGSC Inactivation in Experimental Models

Feature Lacosamide Carbamazepine / Phenytoin / Lamotrigine
Primary Target Slow Inactivation Fast Inactivation
Effect on Fast Inactivation Curve No significant shift Hyperpolarizing shift
Effect on Slow Inactivation Curve Hyperpolarizing shift (enhancement) Weak or no significant effect
Use-Dependent Block Minimal Pronounced

Data sourced from preclinical electrophysiological studies. aesnet.orgnih.gov

Impact on Neuronal Membrane Hyperexcitability and Firing Patterns in Experimental Systems

The selective enhancement of slow inactivation by Lacosamide has significant consequences for neuronal excitability, particularly under conditions of sustained depolarization that characterize seizure activity. nih.gov In cultured rat cortical neurons, Lacosamide has been shown to reduce sustained repetitive firing during prolonged bursts of activity (e.g., 10-second bursts) but has little effect on the initial phase of firing. nih.gov This suggests that Lacosamide's action is more pronounced in neurons that are already hyperexcitable or firing at high frequencies for extended periods. nih.govfrontiersin.org

By stabilizing hyperexcitable neuronal membranes, Lacosamide can inhibit repetitive neuronal firing without affecting normal neuronal activity. drugbank.comfrontiersin.org This selective targeting of pathophysiological activity is a key aspect of its mechanism. nih.gov For instance, in experimental settings, Lacosamide reduced the spiking evoked in cultured rat cortical neurons by long (30-second) depolarizing ramps but not by short (1-second) ramps, an effect not seen with carbamazepine or phenytoin, which reduced spiking in both scenarios. nih.govresearchgate.net This demonstrates a preferential action on neurons undergoing the sustained depolarization characteristic of epileptic seizures. researchgate.net

Interaction with Collapsin-Response Mediator Protein 2 (CRMP-2)

In addition to its effects on VGSCs, a dual mode of action for Lacosamide has been proposed, involving an interaction with the collapsin-response mediator protein 2 (CRMP-2). nsj.org.sacapes.gov.brnih.gov CRMP-2 is an intracellular phosphoprotein involved in neuronal development, plasticity, and axonal guidance. nih.govresearchgate.net

Identification of CRMP-2 as a Binding Partner in Preclinical Studies

CRMP-2 was identified as a potential binding partner for Lacosamide through proteomic affinity-labeling techniques. capes.gov.brnih.gov These preclinical investigations utilized derivatives of Lacosamide to isolate interacting proteins from the central nervous system, which led to the identification of CRMP-2. nih.gov Subsequent studies have sought to validate this interaction, although the precise nature and functional consequences of this binding have been a subject of ongoing research. nih.govresearchgate.net While some studies provide strong evidence for a direct interaction, others have raised questions about its specificity and relevance. nih.gov

Functional Characterization of Lacosamide-CRMP-2 Interaction in In Vitro Systems

Functional studies in in vitro systems have explored the consequences of the Lacosamide-CRMP-2 interaction. Research has shown that Lacosamide can modulate the function of CRMP-2. aesnet.org For example, in cultured primary hippocampal cells, Lacosamide was found to inhibit neurotrophin-induced axonal outgrowth, a process in which CRMP-2 plays a crucial role. aesnet.org

Further investigations have suggested that Lacosamide may impair the ability of CRMP-2 to promote tubulin polymerization, a key step in neurite outgrowth, without affecting the direct binding of CRMP-2 to tubulin. frontiersin.orgnih.gov The stereoisomer (S)-Lacosamide, which is inactive at VGSCs, was found to be more efficient than the active (R)-Lacosamide in subverting neurite outgrowth, suggesting a distinct interaction with CRMP-2. frontiersin.orgnih.gov Studies using techniques like saturation transfer difference nuclear magnetic resonance (STD NMR) and differential scanning fluorimetry (DSF) have provided evidence for a direct binding of (S)-Lacosamide to CRMP-2, which in turn inhibits its phosphorylation by cyclin-dependent kinase 5 (Cdk5). researchgate.net

Table 2: Summary of In Vitro Findings on Lacosamide-CRMP-2 Interaction

Experimental System Observation Implication
Primary Hippocampal Cells Inhibition of neurotrophin-induced axonal outgrowth. aesnet.org Modulation of CRMP-2's role in neuronal development.
ELISA-based Competition Assay No impact on CRMP-2 and tubulin binding. frontiersin.org The mechanism of action is likely downstream of the binding event.
Tubulin Polymerization Assay Impaired ability of CRMP-2 to promote tubulin polymerization. nih.gov Disruption of CRMP-2's function in cytoskeletal dynamics.
In Vitro Kinase Assay (S)-Lacosamide inhibits Cdk5-mediated phosphorylation of CRMP-2. researchgate.net Direct modulation of CRMP-2 activity through its phosphorylation state.

Implications for Neuronal Plasticity and Axonal Guidance Research

The interaction between Lacosamide and CRMP-2 has significant implications for research into neuronal plasticity and axonal guidance. CRMP-2 is a key protein in these processes, and its modulation by an external compound offers a tool to study these complex phenomena. nih.govresearchgate.net The potential for Lacosamide to influence CRMP-2 function has led to suggestions that it may have disease-modifying effects, particularly in conditions like epilepsy where abnormal neuronal circuit reorganization and axonal sprouting can occur. nih.govresearchgate.netaesnet.org

Research using the chick embryo model has shown that Lacosamide can adversely affect neural tube development and increase apoptotic cell death in a dose-dependent manner, highlighting the critical role of the pathways it modulates during embryonic development. medscidiscovery.com The ability of Lacosamide to modulate CRMP-2, a protein central to neurite outgrowth and neuronal polarity, suggests that this interaction could contribute to both its therapeutic and potential developmental effects. frontiersin.orgnih.gov The continued investigation into the Lacosamide-CRMP-2 axis is crucial for a comprehensive understanding of its role in neurobiology and its potential applications in studying and treating neurological disorders. researchgate.net

Comparative Mechanistic Studies with Non-deuterated Lacosamide in Experimental Models

While direct comparative mechanistic studies between Lacosamide-d6 and its non-deuterated counterpart are not available in the reviewed literature, the established mechanism of Lacosamide in various experimental models provides a clear benchmark. Lacosamide exerts its effects primarily through a dual mechanism of action: selective enhancement of slow inactivation of voltage-gated sodium channels (VGSCs) and modulation of the collapsin response mediator protein 2 (CRMP-2). vulcanchem.comwikipedia.orgnih.gov

In experimental settings, Lacosamide is distinguished from many other antiepileptic drugs (AEDs) that primarily affect the fast inactivation of sodium channels. patsnap.comnih.gov Lacosamide's unique action on slow inactivation is believed to be more selective for neurons that are in a state of persistent depolarization, a characteristic of epileptic seizure activity. wikipedia.orgnih.gov This selective action helps to stabilize hyperexcitable neuronal membranes and inhibit repetitive neuronal firing without affecting normal physiological function. wikipedia.orgdrugbank.com

Preclinical studies in animal models have consistently demonstrated Lacosamide's anticonvulsant activity. The compound has shown efficacy in the maximal electroshock seizure (MES) test in both mice and rats, a model used to identify drugs that prevent seizure spread. wikipedia.orgnih.gov It is also effective in the 6-Hz psychomotor seizure model, which is considered a model of pharmacoresistant seizures. nih.govopenaccessjournals.com

Key Mechanistic Findings for Lacosamide in Experimental Models

MechanismFinding in Experimental ModelsReferences
Voltage-Gated Sodium Channels (VGSCs) Selectively enhances slow inactivation without significantly affecting fast inactivation. This action terminates sustained repetitive firing on a time scale of seconds. nih.govdrugbank.comnih.govaesnet.org
Collapsin Response Mediator Protein 2 (CRMP-2) Binds to CRMP-2, a phosphoprotein involved in neuronal differentiation and axonal outgrowth. This interaction may contribute to preventing abnormal neuronal connections. vulcanchem.comwikipedia.orgnih.gov
Receptor Binding Profile Does not show significant affinity for a wide range of other receptors, including AMPA, kainate, NMDA, GABA, dopaminergic, or serotonergic receptors, indicating a targeted mechanism. wikipedia.orgaesnet.org

Anticonvulsant Activity in Preclinical Models

The anticonvulsant profile of Lacosamide has been characterized in various rodent models, demonstrating its efficacy against specific seizure types.

Animal ModelEfficacy of LacosamideReferences
Maximal Electroshock (MES) Test (Mice & Rats) Effective in preventing the spread of seizures. wikipedia.orgnih.gov
6-Hz Psychomotor Seizure Model (Mice) Demonstrates efficacy in a model of treatment-resistant partial seizures. nih.govopenaccessjournals.com
Audiogenic Seizure-Susceptible Mice Shows potent anticonvulsant effects. wikipedia.orgopenaccessjournals.com
Hippocampal Kindled Rats Inhibits behavioral and electrographic seizures at doses higher than those effective in the MES test. nih.gov

Excluding Human Clinical Pharmacokinetics and Safety Profiles

Identification of Lacosamide (B1674222) Metabolites in Non-human Biological Systems

In non-human biological systems, the metabolism of lacosamide results in several byproducts, with O-desmethyl-lacosamide being the most significant. europa.eueuropa.eu Studies in animal models, including mice, rats, and dogs, have consistently identified unchanged lacosamide and its O-desmethyl metabolite as the primary compounds excreted in urine. fda.gov Following administration of radiolabeled lacosamide to rats and dogs, the excretion patterns were found to be similar, with the majority of the dose recovered in the urine. fda.gov

The major human metabolite, O-desmethyl-lacosamide, was also detected in the plasma of mice, rats, and dogs. fda.gov Notably, the relative exposure to this metabolite in animals was generally higher than that observed in human clinical trials, with animal plasma concentrations reaching up to 73% in terms of area under the curve (AUC), compared to less than 20% in human plasma. fda.gov This principal metabolite, however, is considered to have no known pharmacological activity. europa.eueuropa.eunih.gov Other minor metabolites, including a polar fraction suggested to be serine derivatives, have also been detected in urine, but their characterization is not fully complete. europa.eueuropa.eu In one study using human liver microsomes (HLM), a previously undescribed polar metabolite, N-(1-methoxy-3-oxopropan-2-yl)acetamide, was identified as another main metabolic product. akjournals.com

Cytochrome P450 (CYP) Enzyme Involvement in Lacosamide Metabolism in In Vitro and Animal Models

The biotransformation of lacosamide into its metabolites is primarily facilitated by the cytochrome P450 (CYP) enzyme system. In vitro studies have been crucial in identifying the specific isoforms involved in this metabolic pathway.

Induction and Inhibition Profiles of Lacosamide with CYP Enzymes in Preclinical Contexts

Preclinical research consistently indicates that lacosamide has a low potential for clinically significant drug-drug interactions via the CYP enzyme system. nih.govnih.govcapes.gov.br In vitro metabolism studies have shown that lacosamide does not induce the activity of several key drug-metabolizing CYP isoforms, including CYP1A2, 2B6, 2C9, 2C19, and 3A4, at therapeutic concentrations. hres.cafda.gov Similarly, lacosamide does not relevantly inhibit a wide range of CYP isoforms, such as CYP1A1, 1A2, 2A6, 2B6, 2C8, 2C9, 2D6, 2E1, and 3A4/5, at plasma concentrations observed in preclinical and clinical studies. europa.eufda.gov While some in vitro data suggested a potential for lacosamide to inhibit CYP2C19 at therapeutic concentrations, subsequent in vivo studies demonstrated no clinically relevant changes, confirming its low inhibitory potential. fda.govgeneesmiddeleninformatiebank.nl

Table 1: Preclinical Profile of Lacosamide Interaction with CYP450 Enzymes
CYP IsoformRole in Lacosamide MetabolismInduction by Lacosamide (In Vitro)Inhibition by Lacosamide (In Vitro)
CYP1A2Not InvolvedNot Induced europa.euhres.caNot Inhibited europa.eu
CYP2C9Metabolite Formation europa.euhres.caNot Induced hres.caNot Inhibited europa.eu
CYP2C19Mainly responsible for O-desmethyl metabolite formation europa.eueuropa.euNot Induced hres.cafda.govPotential at therapeutic concentrations, but not clinically relevant in vivo fda.gov
CYP3A4Metabolite Formation europa.euhres.caNot Induced hres.caNot Inhibited geneesmiddeleninformatiebank.nl
Other Isoforms (2A6, 2B6, 2C8, 2D6, 2E1)Not InvolvedNot Induced (2B6) hres.caNot Inhibited europa.eu

In Vitro Drug-Drug Interaction (DDI) Studies with Lacosamide and Other Compounds in Microsomal Systems

In vitro drug-drug interaction studies using microsomal systems further support the low interaction potential of lacosamide. aesnet.org These studies are designed to predict how co-administered drugs might affect each other's metabolism. For instance, a study using rat liver microsomes (RLM) investigated the interaction between lacosamide and nisoldipine (B1678946). nih.gov The results showed that nisoldipine could inhibit the metabolism of lacosamide in this in vitro system, with a determined half-maximal inhibitory concentration (IC50) of 3.412 μM. nih.gov Conversely, studies examining the effect of lacosamide on other drugs, such as midazolam (a CYP3A4 substrate) and omeprazole (B731) (a CYP2C19 and CYP3A4 substrate), found that lacosamide did not cause clinically relevant changes in their plasma concentrations. europa.eugeneesmiddeleninformatiebank.nl These preclinical findings suggest that while strong inhibitors of CYP3A4 and CYP2C9 could theoretically increase lacosamide exposure, lacosamide itself is unlikely to alter the pharmacokinetics of other drugs. medcentral.comdrugs.com

Application of Lacosamide-d6 in Preclinical Pharmacokinetic Research in Animal Models

The deuterated analog, this compound, is a critical tool in the preclinical pharmacokinetic evaluation of lacosamide. While not intended for therapeutic use, this compound serves as an ideal internal standard (IS) for bioanalytical methods. researchgate.netresearchgate.netfda.gov In pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a drug over time, precise quantification is essential. The use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based quantification. researchgate.net Its chemical properties are nearly identical to the parent compound, lacosamide, but its increased mass allows it to be distinguished by the mass spectrometer. google.com.na This ensures high accuracy and precision by correcting for any variability that may occur during sample preparation and analysis. researchgate.net

Quantification of Lacosamide and Metabolites in Animal Tissues and Fluids using Deuterated Standards

This compound is instrumental in the development and validation of sensitive and specific analytical methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of lacosamide and its metabolites in various animal biological matrices. nih.govresearchgate.netresearchgate.net These methods have been successfully applied to measure drug concentrations in preclinical studies involving rats and dogs, using samples such as plasma, serum, and tissue homogenates. nih.govnih.govuc.pt For example, a highly sensitive LC-MS/MS method was developed using this compound as the internal standard to determine lacosamide concentrations in human plasma, demonstrating the robustness of this approach. researchgate.net The use of a deuterated standard like Lacosamide-d3 or this compound allows for accurate quantification with very low limits of detection, which is crucial for defining the pharmacokinetic profiles in preclinical models. google.com.naresearchgate.net

Table 2: Application of Deuterated Lacosamide in Preclinical Bioanalysis
Analytical MethodInternal StandardBiological MatrixAnimal ModelPurpose
UPLC-MS/MSNot specified (IS used)Rat Liver Microsomes, Rat PlasmaRatIn vitro and in vivo drug-drug interaction studies nih.gov
LC-MS/MSThis compoundHuman Plasma (Method applicable to animal plasma)N/A (Method development)Development of a sensitive and rapid quantification method researchgate.net
HPLCDaidzein (as IS)Dog SerumDogPreclinical pharmacokinetic study nih.gov
LC-MS/MSLacosamide-d3Plasma, Breast MilkN/A (Method development)Quantification for therapeutic drug monitoring researchgate.net

Assessment of Metabolic Stability in Liver Microsomes (e.g., Rat Liver Microsomes)

The metabolic stability of a compound is a critical parameter in drug discovery, providing insight into its persistence in a biological system. In vitro assays using liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes like cytochrome P450 (CYP), are standard for this assessment. springernature.comevotec.com The stability is often expressed as the in vitro half-life (t½) and the intrinsic clearance (CLint), which measures the rate of metabolism. srce.hr

For Lacosamide, the parent compound, metabolism is primarily mediated by CYP enzymes, including CYP2C19, CYP2C9, and CYP3A4, leading to the formation of its major inactive metabolite, O-desmethyl-lacosamide (ODL). drugbank.comfrontiersin.org Studies on the metabolic stability of new chemical entities are frequently conducted in rat liver microsomes (RLM) to predict in vivo hepatic clearance. springernature.comsrce.hr

In a study investigating the interaction between lacosamide and nisoldipine, the metabolism of lacosamide was evaluated in RLM. frontiersin.org The formation of the O-desmethyl metabolite was the primary metabolic route monitored. While this study focused on the parent drug, it provides a framework for understanding the expected metabolic behavior of its deuterated analog. The general procedure involves incubating the test compound with RLM in a phosphate (B84403) buffer at 37°C, with the reaction initiated by the addition of the cofactor NADPH. springernature.comanimbiosci.org Samples are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes) to monitor the disappearance of the parent compound via LC-MS/MS analysis. springernature.comevotec.com

Although specific data for the metabolic half-life of this compound in rat liver microsomes is not extensively published, studies on other compounds have shown that deuteration at metabolically active sites can increase stability. For example, one study observed that the half-life of a compound in rat liver microsomes was 15.3 minutes, while in human liver microsomes it was 21.9 minutes, indicating that metabolic stability can vary between species. animbiosci.org The stability of this compound would be expected to follow a similar pattern of CYP-mediated metabolism as Lacosamide, but potentially at a different rate due to the isotope effect.

Below is a representative table illustrating typical parameters measured in a microsomal stability assay. The values are hypothetical for this compound, based on typical assay conditions and results for similar small molecules.

Advanced Applications of Deuterated Compounds in Pharmaceutical Research

Deuterium (B1214612) as a Probe for Metabolic Studies in Drug Discovery

The substitution of hydrogen with deuterium in a drug molecule can subtly alter its metabolic fate, providing a unique window into its biotransformation pathways. While the precise mechanism of Lacosamide's antiepileptic effect is still being fully elucidated, it is known to be primarily eliminated through renal excretion and biotransformation. europa.eu Approximately 40% of a dose is excreted unchanged in the urine, with the remainder being metabolized. tg.org.audrugbank.com The major metabolite is O-desmethyl-lacosamide, which has no known pharmacological activity. europa.eudrugbank.com

The use of Lacosamide-d6, where deuterium atoms are strategically placed, can help in identifying and quantifying metabolites. The deuterium label provides a distinct mass signature, making it easier to track the parent compound and its metabolites in complex biological matrices. This is particularly valuable in early drug discovery to understand how structural modifications might influence metabolic stability and to identify potential drug-drug interactions. For instance, in vitro studies have shown that Lacosamide (B1674222) does not significantly induce or inhibit major cytochrome P450 enzymes at clinically relevant concentrations. hres.ca However, strong enzyme inducers can moderately reduce its systemic exposure. europa.eu Using this compound can help to precisely measure these changes in metabolism.

Stable Isotope Tracers in Quantitative Proteomics and Metabolomics Research

Stable isotope-labeled compounds like this compound are indispensable tools in quantitative proteomics and metabolomics. These fields aim to measure the levels of thousands of proteins and small molecules in a biological system, providing a snapshot of its physiological state. pattilab.com this compound serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of Lacosamide in biological samples such as human plasma. veeprho.comresearchgate.netfda.gov

The key advantage of using a deuterated internal standard is that it behaves almost identically to the unlabeled analyte during sample preparation and chromatographic separation, but is distinguishable by its mass in the mass spectrometer. veeprho.com This co-elution and differential mass detection allow for highly accurate and precise quantification, correcting for any sample loss during extraction or variations in instrument response. Validated LC-MS/MS methods using this compound as an internal standard have demonstrated excellent linearity, precision, and accuracy for quantifying Lacosamide in human plasma. researchgate.netfda.gov

Table 1: LC-MS/MS Method Parameters for Lacosamide Quantification

ParameterValueReference
Internal StandardThis compound researchgate.netfda.gov
Biological MatrixHuman Plasma researchgate.netfda.gov
Extraction TechniqueProtein Precipitation researchgate.net
Chromatographic ColumnC18 researchgate.net
Mobile PhaseAcetonitrile and 0.1% formic acid buffer researchgate.net
DetectionTandem Mass Spectrometry (MS/MS) researchgate.netfda.gov

Investigating Reaction Mechanisms and Pathways using Deuterium Labeling

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when a heavier isotope is substituted for a lighter one at or near the bond being broken. By strategically placing deuterium atoms in a molecule like Lacosamide, researchers can investigate the mechanisms of its chemical reactions and metabolic pathways. While the primary mechanism of action for Lacosamide is believed to be the enhancement of slow inactivation of voltage-gated sodium channels, its detailed metabolic pathways are also of interest. tg.org.aueuropa.eupatsnap.com

Design and Synthesis of Deuterated Analogs for Research Tool Development

The synthesis of deuterated compounds like this compound is a critical aspect of their use as research tools. The goal is to introduce deuterium atoms at specific positions within the molecule without altering its fundamental chemical properties. Several synthetic routes for Lacosamide have been developed, often starting from D-serine. jocpr.com

The synthesis of this compound involves incorporating deuterated reagents at key steps. For example, deuterated methylating agents can be used to introduce a deuterated methoxy (B1213986) group, and deuterated acetylating agents can be used to form the deuterated acetamido group. The resulting this compound has a higher molecular weight than the non-deuterated form, which is the basis for its use in mass spectrometry-based applications. pharmaffiliates.com These synthetic methods provide a reliable supply of this compound for its use as an internal standard in analytical method development and validation for pharmacokinetic and therapeutic drug monitoring studies. clearsynth.com

Future Directions and Emerging Research Avenues for Lacosamide D6

Exploration of Novel Synthetic Methodologies for Deuterated Lacosamide (B1674222) Variants

The synthesis of Lacosamide has been approached through various chemical and chemoenzymatic routes, which provide a foundation for developing methodologies for its deuterated analogs. jocpr.com Conventional synthesis of Lacosamide often starts from D-serine. jocpr.com One established route involves converting D-serine to its methyl ester, which then reacts with benzylamine (B48309). The resulting amide undergoes N-acetylation and subsequent methylation to yield Lacosamide. jocpr.com An alternative path involves the N-acetylation of D-serine, followed by reaction with benzylamine and then methylation.

The preparation of deuterated lacosamide, such as Lacosamide-d6, involves adapting these established procedures by incorporating isotopically labeled reagents at key steps. google.comgoogle.com For instance, deuterated methylating agents or other precursors containing deuterium (B1214612) can be introduced. A promising area for future exploration is the use of multicomponent reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR), which can synthesize the lacosamide backbone in a single step with high yield. thieme-connect.com Adapting this MCR approach by using deuterated building blocks, such as deuterated acetic acid, could provide a highly efficient and modular route to various deuterated lacosamide variants. thieme-connect.com

Further research is also warranted in chemoenzymatic methods, which have been successfully used for chiral resolution in lacosamide synthesis. jocpr.com Exploring the use of enzymes that can tolerate or selectively process deuterated substrates could lead to more efficient and highly enantioselective syntheses of this compound and other deuterated variants.

Development of Advanced Analytical Techniques for this compound in Complex Biological Matrices (Research Focus)

This compound is most prominently used as an internal standard (IS) in the bioanalytical quantification of lacosamide and its metabolites in complex biological matrices like plasma and rat liver microsomes. frontiersin.orgnih.gov The development of highly sensitive and specific analytical methods is crucial for pharmacokinetic studies and therapeutic drug monitoring. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the state-of-the-art technique for this purpose. frontiersin.orgnih.gov

Future research in this area will likely focus on enhancing the throughput, sensitivity, and applicability of these methods. This includes the miniaturization of sample preparation techniques and the development of methods that can simultaneously quantify a wider range of antiepileptic drugs (AEDs) and their metabolites. ubi.ptgla.ac.uk While several LC-MS/MS methods exist for lacosamide, many are designed for single-drug analysis or have limitations in sensitivity or runtime. frontiersin.orgnih.gov

A recent UPLC-MS/MS assay demonstrated high sensitivity with a lower limit of quantification (LLOQ) for lacosamide at 2 ng/mL in plasma. frontiersin.org The development of such robust methods is critical for detailed pharmacokinetic studies, including those investigating drug-drug interactions. frontiersin.org The stability of this compound under various storage and handling conditions is a key parameter that ensures the accuracy of these assays. Research has shown that analytes like lacosamide are stable under conditions such as multiple freeze-thaw cycles and short-term storage at room temperature, which is essential for reliable bioanalysis. frontiersin.orgnih.gov

Table 1: Comparison of Analytical Methods for Lacosamide Determination

ParameterMethod 1 (Payto et al., 2014) frontiersin.orgnih.govMethod 2 (Zhang et al., 2023) frontiersin.orgnih.govFuture Direction
Technique LC-MS/MSUPLC-MS/MSMicro-flow LC-MS/MS
Internal Standard Not specified (often deuterated)LamotrigineThis compound
LLOQ (Lacosamide) 0.95 µg/mL2 ng/mL< 1 ng/mL
LLOQ (O-desmethyl-lacosamide) Not specified1 ng/mL< 0.5 ng/mL
Analysis Run Time 6.5 minNot specified (gradient elution)< 2 min
Biological Matrix Biological matricesRat plasma, Rat liver microsomesDried blood spots, saliva

Further Elucidation of Lacosamide's Fundamental Mechanisms at a Molecular Level in Experimental Models

While the mechanism of action of lacosamide is not fully elucidated, experimental data point to a dual mode of action that distinguishes it from other AEDs. jocpr.comnih.govdrugbank.com The primary mechanism involves the selective enhancement of the slow inactivation of voltage-gated sodium channels (VGSCs). drugbank.comresearchgate.netnih.gov This action stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing without affecting the fast inactivation process targeted by many traditional sodium channel blockers. drugbank.comnih.gov This unique interaction with the slow inactivation state may be particularly effective in controlling the sustained neuronal firing that characterizes epileptic seizures. nih.gov

The second proposed mechanism is the modulation of the collapsin-response mediator protein 2 (CRMP2). nih.govscispace.com CRMP2 is a phosphoprotein involved in neuronal differentiation and axon guidance. scispace.com By binding to CRMP2, lacosamide may interfere with the formation of abnormal neuronal circuits associated with epilepsy, suggesting a potential role in modifying the disease process itself, not just the symptoms. scispace.com Computational docking studies have been used to identify potential binding pockets for lacosamide on the surface of the CRMP2 protein. scispace.com

Future research using this compound can help to dissect these mechanisms further. For instance, studying the kinetic isotope effect of deuteration on the binding kinetics of lacosamide to both VGSCs and CRMP2 could provide insight into the precise nature of these molecular interactions.

Table 2: Molecular Targets of Lacosamide

TargetProposed Mechanism of ActionConsequence of InteractionReference
Voltage-Gated Sodium Channels (VGSCs) Selective enhancement of slow inactivationStabilization of hyperexcitable neuronal membranes; inhibition of repetitive firing drugbank.comresearchgate.netnih.gov
Collapsin-Response Mediator Protein 2 (CRMP2) Binding and modulation of CRMP2 functionInterference with aberrant neuronal circuit formation and plasticity nih.govscispace.com

Expanding the Utility of this compound as a Research Probe beyond Current Applications

The primary role of this compound has been as an internal standard for quantitative analysis. frontiersin.org However, its utility as a research probe can be significantly expanded. Stable isotope labeling is a powerful tool for tracing the metabolic fate of drugs in vivo and in vitro. By using this compound in metabolic studies, researchers can accurately track the formation of its major metabolite, O-desmethyl-lacosamide, and potentially identify novel, minor metabolic pathways. nih.gov This is crucial for a complete understanding of its pharmacokinetic profile.

Furthermore, the deuteration of a drug can alter its metabolic rate due to the kinetic isotope effect (KIE), where the heavier C-D bond is broken more slowly than a C-H bond by metabolic enzymes. Studying the KIE of this compound could provide valuable information about the rate-limiting steps in its metabolism, primarily mediated by cytochrome P450 enzymes.

Another emerging application is in quantitative neuroimaging. While other isotopes like 11C or 18F are used for Positron Emission Tomography (PET) to visualize drug distribution in the brain, thieme-connect.com this compound can be used in advanced mass spectrometry imaging (MSI) techniques. MSI could allow for high-resolution mapping of the distribution of lacosamide within specific brain regions and even within individual cells in experimental models, providing unprecedented spatial information about its site of action.

Computational and Theoretical Studies on Deuteration Effects on Lacosamide's Molecular Interactions

Computational chemistry offers a powerful platform for investigating the subtle effects of isotopic substitution on molecular properties and interactions. nanobioletters.com While experimental studies on this compound are essential, computational and theoretical studies can provide a molecular-level understanding that is often difficult to achieve through experiments alone. Future research should focus on using quantum chemical calculations, such as Density Functional Theory (DFT), to model this compound. nanobioletters.com

These studies can predict how the substitution of hydrogen with deuterium alters the vibrational frequencies of the molecule's chemical bonds. This, in turn, can affect the molecule's zero-point energy and its binding affinity to its protein targets. Molecular docking and molecular dynamics (MD) simulations can be employed to compare the binding of lacosamide and this compound to the active sites of VGSCs and CRMP2. scispace.comnanobioletters.com Such simulations could reveal differences in binding energy, conformational stability, and the dynamics of the drug-receptor complex, providing a theoretical basis for any experimentally observed KIE or altered pharmacological activity. These computational approaches can guide further experimental design and help in the rational design of future deuterated drug candidates with potentially improved pharmacokinetic or pharmacodynamic profiles. nanobioletters.com

Table 3: Potential Parameters for Computational Studies of this compound

Computational MethodParameter to InvestigatePotential Insight
Density Functional Theory (DFT) Vibrational Frequencies, Zero-Point EnergyEffect of deuteration on bond strength and molecular stability.
Molecular Docking Binding Affinity (ΔG°), Binding PoseComparison of binding energy of Lacosamide vs. This compound to VGSC and CRMP2. nanobioletters.com
Molecular Dynamics (MD) Simulation Conformational Dynamics, Hydrogen Bonding NetworkStability of the drug-receptor complex over time; changes in interaction patterns.
Quantum Mechanics/Molecular Mechanics (QM/MM) Reaction Energy BarriersEnergetics of enzymatic metabolism (e.g., demethylation) and the kinetic isotope effect.

Q & A

Q. What experimental designs address conflicting data on this compound’s interaction with albumin or other plasma proteins?

  • Methodological Answer : Surface Plasmon Resonance (SPR) quantifies binding affinity (KD values). Compare equilibrium dialysis with ultrafiltration to assess protein-binding artifacts. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Methodological Notes

  • Data Contradiction Analysis : Apply the Triangulation Framework—compare results from orthogonal techniques (e.g., SPR vs. equilibrium dialysis) and cross-validate with independent datasets .
  • Experimental Design : Align with FINER criteria to ensure feasibility and novelty. For example, prioritize studies addressing gaps in deuterated drug metabolism .
  • Statistical Rigor : Use tools like R or Python for Bayesian meta-analysis to reconcile conflicting results, incorporating sensitivity analyses to test robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.